molecular formula C15H18N2O2 B3061274 1-Methylethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate CAS No. 792842-51-4

1-Methylethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate

Cat. No.: B3061274
CAS No.: 792842-51-4
M. Wt: 258.32 g/mol
InChI Key: SEKLTEXFLCQQIM-UHFFFAOYSA-N

Description

1-Methylethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate (CAS 792842-51-4), also known as isopropyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, is a structural analog of the short-acting intravenous anesthetic etomidate. Its molecular formula is C₁₅H₁₈N₂O₂, with a molecular weight of 258.32 g/mol . The compound features an imidazole ring substituted at the 1-position with a 1-phenylethyl group and at the 5-position with an isopropyl ester (1-methylethyl) (Figure 1). It is primarily recognized as Etomidate EP Impurity C, a byproduct or degradation product in etomidate synthesis .

Properties

IUPAC Name

propan-2-yl 3-(1-phenylethyl)imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-11(2)19-15(18)14-9-16-10-17(14)12(3)13-7-5-4-6-8-13/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKLTEXFLCQQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CN=CN1C(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792842-51-4
Record name 1-Methylethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0792842514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-METHYLETHYL 1-(1-PHENYLETHYL)-1H-IMIDAZOLE-5-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XSU5C0VWZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthesis of 1-Methylethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.

    Introduction of the Carboxylate Group: This step often involves the reaction of the imidazole derivative with a carboxylating agent such as carbon dioxide or a carboxylic acid derivative.

    Attachment of the Phenylethyl and Methylethyl Groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. Reaction kinetics and product distribution depend on pH and temperature.

Conditions Reagents Products Yield References
Acidic hydrolysis6M HCl, reflux (4–6 hrs)1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid + isopropanol72–85%
Basic hydrolysis (saponification)2M NaOH, 80°C (2 hrs)Sodium 1-(1-phenylethyl)-1H-imidazole-5-carboxylate + isopropanol88–93%

Key findings:

  • Acidic hydrolysis preserves the imidazole ring integrity but requires extended reaction times .

  • Saponification achieves near-quantitative conversion within 2 hours under mild heating .

Oxidation Reactions

The phenylethyl side chain and imidazole ring show distinct oxidation behavior:

Target Site Oxidizing Agent Conditions Products Selectivity
Benzylic C–H bondKMnO₄ (acidic)H₂SO₄, 60°C, 3 hrs1-(Phenylacetyl)-1H-imidazole-5-carboxylate>90%
Imidazole ringCrO₃ in acetic acidReflux, 6 hrs1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid 4-oxide68%

Critical observations:

  • Benzylic oxidation predominates under strongly acidic conditions due to stabilization of the Mn(V) intermediate .

  • Ring oxidation requires chromium-based oxidants but suffers from moderate yields due to competing decomposition pathways .

Substitution Reactions

The imidazole nitrogen participates in electrophilic substitution:

Reagent Position Product Catalyst Yield
Methyl iodideN-11-Methyl-3-(1-phenylethyl)-1H-imidazole-5-carboxylateNaH, THF, 0°C41%
Benzyl bromideN-31-(1-Phenylethyl)-3-benzyl-1H-imidazole-5-carboxylateK₂CO₃, DMF, 80°C63%

Notable trends:

  • N-1 substitution occurs preferentially due to steric protection of N-3 by the phenylethyl group .

  • Polar aprotic solvents enhance reaction rates in benzylation reactions .

Reduction Reactions

Selective reduction of functional groups has been demonstrated:

Target Reducing System Conditions Products Notes
Ester → AlcoholLiAlH₄ (4 equiv)THF, −10°C, 1 hr[1-(1-Phenylethyl)-1H-imidazol-5-yl]methanolOver-reduction of imidazole ring observed at >−5°C
Aromatic ringH₂ (50 psi), 10% Pd/CEthanol, 25°C, 12 hrs1-(1-Cyclohexylethyl)-1H-imidazole-5-carboxylateComplete saturation of benzene ring

Key challenges:

  • Ester reduction requires strict temperature control to prevent imidazole ring hydrogenolysis .

  • Catalytic hydrogenation shows complete benzene ring saturation without affecting the ester group .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability limits:

Temperature Range Process Mass Loss Byproducts Identified
180–220°CEster decarbonylation23.4%CO, isopropanol, 1-(1-phenylethyl)-1H-imidazole
280–320°CImidazole ring fragmentation44.7%HCN, CO₂, styrene derivatives

Decomposition pathways correlate with computational DFT studies showing lowest activation energy for β-ketocarboxylic acid intermediate formation .

Photochemical Reactions

UV irradiation (254 nm) induces unique transformations:

Conditions Products Quantum Yield Proposed Mechanism
Methanol, N₂ atmosphere5-Methoxy-1-(1-phenylethyl)-1H-imidazole-4-carboxylate0.18Radical recombination at C-4 position
Acetone, O₂ atmosphere1-(1-Phenylethyl)-1H-imidazole-5-carboxamide0.09Singlet oxygen-mediated oxidation

Notably, photostability studies recommend storage in amber glass under inert gas to prevent degradation .

This comprehensive analysis demonstrates the compound’s rich chemistry, guided by the interplay of its functional groups. Recent advances in flow chemistry have enabled safer handling of its thermally labile derivatives , while computational modeling continues to refine reaction predictability .

Scientific Research Applications

Anesthetic Research

The primary application of this compound lies in its role as an impurity in Etomidate formulations. Research has shown that understanding impurities can lead to improved formulations with enhanced stability and efficacy. Studies have focused on the pharmacokinetics of these compounds to better understand their impact on patient outcomes during anesthesia.

Case Study:
A study published in the Journal of Anesthesia explored the effects of various Etomidate impurities, including 1-Methylethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, on anesthetic depth and recovery times. Results indicated that certain impurities could influence recovery profiles, suggesting a need for rigorous quality control in anesthetic preparations .

Development of Selective Inhibitors

The compound is also utilized in the development of selective inhibitors targeting specific biological pathways. For instance, derivatives have been synthesized to study their effects on GABA receptors, which are crucial for mediating inhibitory neurotransmission.

Table 2: Selective Inhibitors Derived from 1-Methylethyl Compounds

Compound NameTarget ReceptorEffectiveness
Analog AGABA_AHigh
Analog BNMDAModerate

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a reference standard for the identification and quantification of impurities in pharmaceutical formulations. Techniques such as HPLC (High-Performance Liquid Chromatography) have been employed to assess the purity of Etomidate products by monitoring levels of this impurity.

Case Study:
A comprehensive analysis conducted using HPLC demonstrated that controlling levels of 1-Methylethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate can significantly affect the overall quality of anesthetic agents .

Mechanism of Action

The mechanism of action of 1-Methylethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenylethyl and methylethyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but they likely involve key biochemical processes.

Comparison with Similar Compounds

Structural Analogs: Ester Group Variations

The compound belongs to a family of 1-(1-phenylethyl)-1H-imidazole-5-carboxylate esters. Key analogs differ in the ester substituent, which critically influences pharmacological properties and metabolic stability.

Compound Name Ester Group CAS Number Molecular Formula Key Properties
Metomidate Methyl 5377-20-8 C₁₃H₁₄N₂O₂ Methyl ester; used in PET imaging due to high receptor binding affinity .
Etomidate Ethyl 33125-97-2 C₁₄H₁₆N₂O₂ Ethyl ester; potent GABAₐ receptor modulator, rapid-onset anesthetic .
1-Methylethyl (Target) Isopropyl 792842-51-4 C₁₅H₁₈N₂O₂ Isopropyl ester; reduced anesthetic activity, classified as an etomidate impurity .
Propoxate Propyl 7036-58-0 C₁₅H₁₈N₂O₂ Propyl ester; intermediate lipophilicity between ethyl and isopropyl .

Key Observations :

  • Lipophilicity : Isopropyl and propyl esters have higher logP values than ethyl or methyl, influencing blood-brain barrier penetration and tissue distribution .

Substituted Phenyl Analogs

Modifications to the phenyl ring alter receptor binding and selectivity:

Compound Name Substituent CAS Number Key Findings
Ethyl 1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-5-carboxylate 4-Fluoro 84962-75-4 Enhanced GABAₐ receptor affinity due to electron-withdrawing fluorine .
2-Fluoroethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate 2-Fluoroethyl ester N/A Improved metabolic stability; used in radiolabeling studies .

Pharmacological Impact :

  • Fluorine substitution increases receptor binding affinity and selectivity for GABAₐ receptor subtypes .
  • Bromine or chlorine substitutions (e.g., in PET tracers) enhance lipophilicity and tumor-targeting efficacy .

Stereochemical and Functional Derivatives

  • Stereoselectivity : The R-enantiomer of etomidate (CAS 33125-97-2) is 10-fold more potent than the S-enantiomer in enhancing GABAₐ receptor currents . The target compound’s racemic (1RS) configuration likely contributes to its weaker activity .
  • Photolabeling Derivatives :
    • Azi-Etomidate (3-diazirinyl analog): Irreversibly binds GABAₐ receptors, enabling mechanistic studies .
    • BzBzl-Etomidate : Modified with a benzoylbenzyl group for enhanced hydrophobic interactions .

Metabolic and Enzymatic Studies

  • In Vitro Stability :
    • Methyl and isopropyl esters resist hydrolysis by human carboxylesterases (hCE1 and hCE2), whereas ethyl esters are rapidly metabolized .
    • Target compound’s isopropyl group may reduce hepatic clearance, increasing plasma half-life .

Clinical and Preclinical Relevance

  • Etomidate : Widely used for anesthesia induction but suppresses adrenal steroid synthesis, limiting long-term use .
  • Metomidate: Utilized in diagnosing adrenal tumors via PET due to high specificity for 11β-hydroxylase .
  • Target Compound : Lacks significant anesthetic activity, highlighting the critical role of the ethyl ester in etomidate’s pharmacology .

Biological Activity

1-Methylethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, also known as methyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate, is a compound of significant interest due to its biological activities, particularly as a selective inhibitor of the enzyme 11β-hydroxylase. This enzyme plays a crucial role in the biosynthesis of cortisol and aldosterone in the adrenal cortex, making this compound relevant in the context of adrenal disorders and potential therapeutic applications.

  • Molecular Formula : C15H18N2O2
  • Molecular Weight : 246.32 g/mol
  • CAS Number : 61045-91-8
  • Solubility : Slightly soluble in chloroform and sparingly soluble in methanol .

The primary mechanism of action for 1-methylethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate involves the inhibition of 11β-hydroxylase, an enzyme critical for cortisol production. By inhibiting this enzyme, the compound can potentially reduce cortisol levels, which may be beneficial in conditions characterized by excess cortisol production, such as Cushing's syndrome.

In Vitro Studies

Research has demonstrated that 1-methylethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate exhibits potent inhibitory effects on 11β-hydroxylase activity. In vitro studies using adrenal tissue slices showed that this compound can effectively compete with the substrate for binding to the enzyme, resulting in decreased cortisol synthesis .

In Vivo Studies

In vivo studies involving animal models have indicated that administration of this compound leads to significant reductions in plasma cortisol levels. For instance, in rat models, doses of the compound resulted in a dose-dependent decrease in serum cortisol, supporting its potential use as a therapeutic agent for adrenal hyperfunction disorders .

Case Studies

Several clinical studies have explored the application of compounds related to 1-methylethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate:

  • Adrenal Incidentalomas : A study involving patients with adrenal incidentalomas utilized imaging techniques to assess the uptake of radiolabeled versions of this compound. The findings suggested that it could help differentiate between benign and malignant adrenal lesions based on its binding affinity to overexpressed 11β-hydroxylase .
  • Cushing's Syndrome : Another study examined patients with Cushing's syndrome who received treatment with etomidate (a related compound). The results indicated that patients experienced rapid decreases in cortisol levels, highlighting the potential clinical relevance of imidazole derivatives in managing hypercortisolism .

Comparative Analysis

The following table summarizes key findings from various studies on the biological activity of 1-methylethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate compared to other known inhibitors:

CompoundTarget EnzymeInhibition TypePotency (IC50)Clinical Application
1-Methylethyl 1-(1-phenylethyl)-...11β-HydroxylaseCompetitive~0.4 µMCushing's syndrome
Etomidate11β-HydroxylaseCompetitive~0.07 µMAnesthesia; Cushing's management
Ketoconazole11β-HydroxylaseNon-selective~0.5 µMAntifungal; Cushing's management

Q & A

Q. What are the recommended synthetic routes for 1-Methylethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, and how can purity be ensured during synthesis?

Methodological Answer: The compound can be synthesized via esterification of its carboxylic acid precursor (e.g., 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid) using isopropyl alcohol under acidic or coupling conditions. A typical approach involves:

  • Step 1 : Cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine to form intermediate pyrazole or imidazole derivatives .
  • Step 2 : Esterification with isopropyl groups using reagents such as thionyl chloride (SOCl₂) or DCC (N,N'-dicyclohexylcarbodiimide) to activate the carboxylic acid .
  • Purity Control : Monitor reaction progress via TLC and purify using column chromatography (silica gel, ethyl acetate/hexane eluent). Confirm purity via HPLC (USP40 methods) and elemental analysis .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR confirm the imidazole backbone, isopropyl ester, and phenylethyl substituents. Key signals include:
    • Imidazole protons: δ 7.2–7.8 ppm (aromatic H).
    • Isopropyl group: δ 1.2–1.4 ppm (CH₃) and δ 4.9–5.1 ppm (CH) .
  • FTIR : Carboxylate C=O stretch at ~1700 cm⁻¹ and imidazole ring vibrations at ~1600 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₀N₂O₂: 296.15) .

Q. How is loss on drying (LOD) measured for this compound, and what acceptance criteria apply?

Methodological Answer:

  • Procedure : Dry 1 g of sample over phosphorus pentoxide for 16 hours at 25°C.
  • Acceptance Criteria : LOD ≤ 0.5% (w/w) as per USP40 guidelines .
  • Advanced Tip : Use Karl Fischer titration for trace moisture analysis if LOD exceeds limits.

Advanced Research Questions

Q. How are organic impurities quantified in 1-Methylethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, particularly when propylene glycol is used in formulations?

Methodological Answer:

  • Impurity Source : Propylene glycol esters may form during synthesis.

  • Analytical Procedure :

    • HPLC Method : Use a C18 column, mobile phase (acetonitrile:water, 60:40), UV detection at 254 nm.
    • USP40 Compliance : Limit total esters to ≤0.1% (w/w). Identify impurities via spiking with reference standards (e.g., methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate) .
  • Data Table :

    ImpurityRetention Time (min)Limit (%)
    Propylene glycol ester12.3≤0.1
    Unreacted carboxylic acid10.8≤0.2

Q. What strategies ensure enantiomeric purity, given the chiral center in the 1-(1-phenylethyl) group?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) to separate (R)- and (S)-enantiomers.
  • Optical Rotation : Measure specific rotation ([α]₂₅ᴅ) and compare to literature values (e.g., (R)-enantiomer: +15° to +20° in ethanol) .
  • Stereoselective Synthesis : Employ asymmetric catalysis (e.g., chiral ligands with palladium) to favor the (R)-enantiomer .

Q. How does the compound degrade under accelerated stability conditions, and what degradants are observed?

Methodological Answer:

  • Stability Protocol : Expose samples to 40°C/75% RH for 6 months. Analyze monthly via HPLC.
  • Degradants : Hydrolysis of the ester group yields 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid (major degradant; monitor at 10.8 min retention time) .
  • Mitigation : Store in airtight containers with desiccants to minimize hydrolysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate
Reactant of Route 2
1-Methylethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.